METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure combining a quinoline and benzothiophene moiety, which contributes to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with cyanoacetic acid, followed by cyclization with an appropriate amine to form the hexahydroquinoline core. The benzothiophene moiety is then introduced through a series of substitution and cyclization reactions. The final esterification step yields the desired methyl ester compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline and benzothiophene derivatives.
Reduction: Reduction reactions can modify the cyano and carbonyl groups, leading to different amine and alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary amines or alcohols. Substitution reactions can introduce halogens, alkyl, or aryl groups into the aromatic rings.
Scientific Research Applications
METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Pharmaceuticals: Research is ongoing to explore its potential as an active pharmaceutical ingredient in various therapeutic areas.
Mechanism of Action
The mechanism of action of METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating biological processes such as cell signaling, apoptosis, and inflammation. Its molecular targets include kinases, proteases, and G-protein coupled receptors, among others.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-AMINO-2-(4-CHLOROPHENYL)ACETATE HYDROCHLORIDE: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.
METHYL 2-AMINO-1-(4-CHLOROPHENYL)-5-OXO-4-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: Another related compound with a quinoline core but different substituents and functional groups.
Uniqueness
The uniqueness of METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combined quinoline and benzothiophene structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H24ClN3O3S |
---|---|
Molecular Weight |
494g/mol |
IUPAC Name |
methyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-26(32)22-16-5-2-3-8-20(16)34-25(22)30-18-6-4-7-19(31)23(18)21(17(13-28)24(30)29)14-9-11-15(27)12-10-14/h9-12,21H,2-8,29H2,1H3 |
InChI Key |
WBDNSKNWWKAWIA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Cl)C(=O)CCC4 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Cl)C(=O)CCC4 |
Origin of Product |
United States |
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